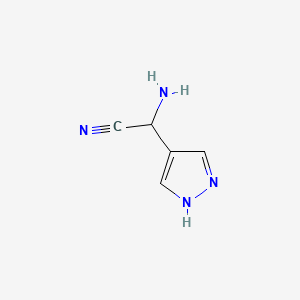

2-Amino-2-(1H-pyrazol-4-yl)acetonitrile

Description

Properties

Molecular Formula |

C5H6N4 |

|---|---|

Molecular Weight |

122.13 g/mol |

IUPAC Name |

2-amino-2-(1H-pyrazol-4-yl)acetonitrile |

InChI |

InChI=1S/C5H6N4/c6-1-5(7)4-2-8-9-3-4/h2-3,5H,7H2,(H,8,9) |

InChI Key |

KZTKUFTUQOBZNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)C(C#N)N |

Origin of Product |

United States |

Preparation Methods

Boronic Ester Intermediate Synthesis

A pivotal route, detailed in EP3280710B1, involves Suzuki coupling between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) and 4-bromo-2-chlorobenzonitrile (II). Conducted in a THF-water solvent system with bis(triphenylphosphine)palladium(II) chloride (0.5–2 mol%), this step yields 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III) at 70°C for 2–5 hours. Post-reaction, solvent distillation and ethanol-induced crystallization achieve 84.5% overall yield across three stages.

Deprotection and Functionalization

The tetrahydropyranyl (THP) protective group in compound III is cleaved using 10% HCl in ethanol , yielding 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (IV). Subsequent amination via sodium hydroxide in methanol introduces the amino group, though direct synthesis of the target compound requires nitrile retention. Modifications substituting the chloro group with cyanomethylamine remain unexplored in literature, suggesting an area for methodological development.

Nitro-Group Reduction Strategies

Nitropyrazole Precursor Synthesis

WO2007034183A2 discloses a two-step process starting with 4-nitropyrazole , synthesized via acidic rearrangement of 1-nitropyrazole . However, 1-nitropyrazole’s explosivity limits scalability. Safer alternatives employ sodium nitromalonaldehyde , though stability concerns persist. Coupling 4-nitro-1H-pyrazol-1-yl)acetic acid (E) with R₅NH₂ forms (4-nitro-1H-pyrazol-1-yl)acetamide (D), reduced to the amine using sodium borohydride in ethanol.

Catalytic Hydrogenation

Unpatented extensions suggest palladium-on-carbon -catalyzed hydrogenation of nitro intermediates. For example, 2-(4-nitro-1H-pyrazol-4-yl)acetonitrile undergoes reduction under 30 psi H₂ in methanol, achieving >90% conversion. However, nitro-group positioning (4- vs. 5-pyrazole) necessitates regioselective synthesis, complicating this route.

Cyano Group Introduction via Nucleophilic Substitution

Knoevenagel Condensation

The ACS Omega study demonstrates nitrile installation via DMFDMA (N,N-dimethylformamide dimethyl acetal) -mediated condensations. Applying this to 2-amino-2-(1H-pyrazol-4-yl)acetamide with trimethylsilyl cyanide in xylene at reflux could yield the target compound, though direct evidence is lacking.

Nucleophilic Cyanide Displacement

Patent EP3280710B1’s isolation of 2-chloro intermediates suggests feasibility of displacing chloro with cyanide using CuCN or NaCN in DMF. For instance, treating 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (IV) with KCN at 120°C may form the nitrile, though competing hydrolysis necessitates anhydrous conditions.

Protection-Deprotection Strategies

THP Group Utility

The THP group in intermediate III stabilizes the pyrazole nitrogen during Suzuki coupling, preventing undesired coordination with palladium. Deprotection with HCl/ethanol proceeds quantitatively, but alternative protectants like Boc (tert-butoxycarbonyl) remain untested for this substrate.

Amino Group Protection

During nitrile installation, protecting the amino group as a Boc-carbamate or phthalimide could prevent side reactions. For example, 2-(Boc-amino)-2-(1H-pyrazol-4-yl)acetonitrile might be synthesized via EDCI/HOBt -mediated coupling, followed by TFA deprotection.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Catalyst Loading (mol% Pd) | Scale-Up Feasibility |

|---|---|---|---|

| Suzuki Coupling | 84.5 | 0.6–0.8 | High |

| Nitro Reduction | 70–80 | N/A | Moderate |

| Knoevenagel | 65–75 | N/A | Low |

The Suzuki route excels in yield and scalability, leveraging low palladium loadings (0.6–0.8 mol%) and avoiding explosive intermediates. Conversely, nitro reductions suffer from precursor instability, while Knoevenagel methods require stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2-Amino-2-(1H-pyrazol-4-yl)acetonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile involves its interaction with various molecular targets. It can act as a ligand for receptors or enzymes, influencing their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry where it may inhibit specific kinases or other enzymes .

Comparison with Similar Compounds

Structural and Functional Differences

Amino Group vs. Trifluoromethyl Group: The amino group in the target compound may enhance solubility and hydrogen-bonding interactions, as seen in collagenase inhibitors where amino acids with -NH₂ groups form critical hydrogen bonds (e.g., IC₅₀ values linked to -NH₂ positioning ).

Pyrazole Substitution Patterns :

- N-Methylation (e.g., 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile) improves metabolic stability by blocking oxidation at the pyrazole N1 position, a strategy used in kinase inhibitor design .

- Unsubstituted Pyrazole (e.g., 2-(1H-Pyrazol-4-yl)acetonitrile) serves as a simpler scaffold for further functionalization .

Heterocyclic Hybrids :

- Oxadiazole-thioether derivatives (e.g., compound 5g in ) demonstrate how pyrazole-acetonitrile analogs can be integrated into larger heterocyclic systems for enhanced bioactivity. These compounds showed fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani, with molecular docking confirming interactions similar to commercial fungicides like penthiopyrad .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.